methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
CAS No.: 863460-51-9
Cat. No.: VC7067571
Molecular Formula: C17H12FN5O3S
Molecular Weight: 385.37
* For research use only. Not for human or veterinary use.
![methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate - 863460-51-9](/images/structure/VC7067571.png)
Specification
CAS No. | 863460-51-9 |
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Molecular Formula | C17H12FN5O3S |
Molecular Weight | 385.37 |
IUPAC Name | methyl 5-[[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Standard InChI | InChI=1S/C17H12FN5O3S/c1-25-17(24)13-7-6-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3 |
Standard InChI Key | REBWDHWNBQUKTL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Methyl furan-2-carboxylate: A furan ring substituted with a methoxycarbonyl group at position 2.
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Thioether linkage: A sulfur atom connects the furan’s methyl group to the triazolopyrimidine scaffold.
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3-(4-Fluorophenyl)-3H- triazolo[4,5-d]pyrimidine: A bicyclic system comprising a triazole fused to a pyrimidine, with a 4-fluorophenyl substituent at position 3.
The molecular formula is C₁₉H₁₃FN₆O₃S, with a molecular weight of 424.41 g/mol. Key structural features include:
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Planar triazolopyrimidine core: Facilitates π-π stacking interactions in biological targets.
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Fluorophenyl group: Enhances lipophilicity and metabolic stability .
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Thioether bridge: Improves resistance to oxidative degradation compared to ether linkages .
Physicochemical Properties
While experimental data for this specific compound are sparse, analogous structures provide predictive insights:
Table 1: Predicted Physicochemical Properties
The compound’s high lipophilicity (LogP > 3) suggests favorable membrane permeability but may limit aqueous solubility. The polar surface area above 100 Ų indicates moderate blood-brain barrier penetration potential .
Synthesis and Characterization
Synthetic Routes
The synthesis likely involves sequential coupling reactions:
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Formation of 3-(4-fluorophenyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-thiol:
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Esterification of Furan-2-carboxylic Acid:
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Thioether Coupling:
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Nucleophilic substitution between the triazolopyrimidine thiol and a bromomethyl-furan intermediate in the presence of a base (e.g., K₂CO₃).
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Spectroscopic Characterization
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